molecular formula C16H13Cl3N2O5 B3824440 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide

2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide

Cat. No.: B3824440
M. Wt: 419.6 g/mol
InChI Key: GHSSTSBTIWNDOL-UHFFFAOYSA-N
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Description

2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is a complex organic compound with a molecular formula of C15H11Cl3N4O5. This compound is known for its unique chemical structure, which includes a nitro group, a trichloroethyl group, and a methoxyphenoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the trichloroethyl and methoxyphenoxy groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide
  • 2-nitro-N-(2,2,2-trichloro-1-(4-toluidino)ethyl)benzamide
  • 4-nitro-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide

Uniqueness

2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O5/c1-25-10-6-8-11(9-7-10)26-15(16(17,18)19)20-14(22)12-4-2-3-5-13(12)21(23)24/h2-9,15H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSSTSBTIWNDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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